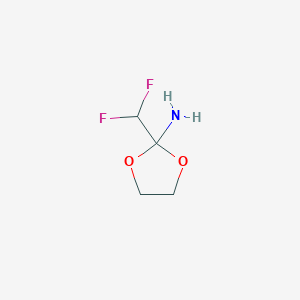

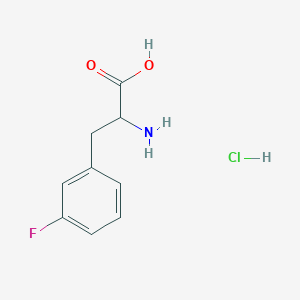

![molecular formula C22H17NO5 B2768127 1'-(4-氧代-4H-香豆素-2-甲酰)螺[香豆素-2,3'-吡咯啉]-4-酮 CAS No. 1448069-33-7](/img/structure/B2768127.png)

1'-(4-氧代-4H-香豆素-2-甲酰)螺[香豆素-2,3'-吡咯啉]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the McMurry coupling of a series of 4-oxo-4H-chromene-2-carbaldehydes afforded unusual chemoselective CH2–CH2 tethered bis-chromones . This methodology demonstrated a simple and efficient route for the synthesis of bis-chromones .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety, which is a heterocyclic compound that forms the core of many naturally occurring compounds. The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring. The “spiro[chroman-2,3’-pyrrolidin]-4-one” part suggests a spirocyclic structure involving a chroman ring and a pyrrolidin ring .科学研究应用

Heterocyclic Synthesis

The compound’s spiro[chroman-2,3’-pyrrolidin] core provides an excellent starting point for constructing complex heterocyclic scaffolds. Multicomponent reactions (MCRs) involving this compound can lead to diverse products with high atom economy and environmental friendliness. Researchers have used it to synthesize chromeno[4,3-b]pyridine derivatives via three-component reactions, avoiding lengthy multistep processes .

Bis-Chromones

Unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has led to the synthesis of bis-chromones. These compounds exhibit interesting properties and may find applications in materials science or as molecular building blocks .

Furochromone Derivatives

Exploring the structure-activity relationship (SAR) of angular furochromone derivatives is crucial. Researchers have studied the effect of substitution patterns on the 2-position of the furan ring and the transformation of the carbaldehyde into hydrazone functionality. These insights contribute to drug design and optimization .

Enantioselective Synthesis

Ni(II)-bis(oxazoline) complexes and p-TSOH have been employed to form enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. This method provides desired products with high enantioselectivity, opening avenues for chiral synthesis .

Antifungal Activity

Interestingly, a partially oxidized form of chromanone A—8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde—exhibited antifungal activity. It inhibited yeast virulence factors, including adherence to buccal epithelial cells and secretion of harmful compounds .

属性

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-16-11-20(27-18-7-3-1-5-14(16)18)21(26)23-10-9-22(13-23)12-17(25)15-6-2-4-8-19(15)28-22/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDSNMXDJEPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

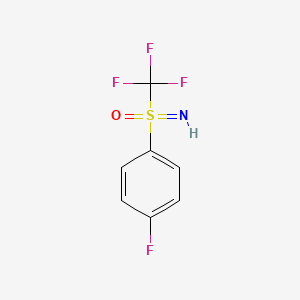

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

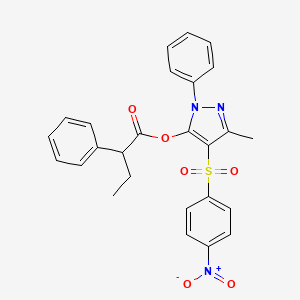

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

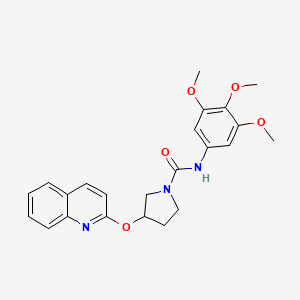

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)